molecular formula C5H12N8O2 B8673199 Melamine-urea-formaldehyde CAS No. 25036-13-9

Melamine-urea-formaldehyde

Cat. No. B8673199
CAS RN: 25036-13-9
M. Wt: 216.20 g/mol
InChI Key: HANVTCGOAROXMV-UHFFFAOYSA-N
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Patent
US04670344

Procedure details

To 56.9 g of a 37% aqueous solution of formaldehyde (formalin) adjusted to the pH of 8.6 by a 5% aqueous solution of sodium hydroxide, 22.6 g of melamine and 20.5 g of urea were added, mixed and dissolved at 50° C. with stirring, and water was added. After one hour, melamine-urea-formaldehyde prepolymer was obtained by cooling.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
22.6 g
Type
reactant
Reaction Step Five
Name
Quantity
20.5 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C=O.[OH-].[Na+].[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7].[NH2:14][C:15]([NH2:17])=[O:16]>O>[CH2:15]=[O:16].[NH2:14][C:15]([NH2:17])=[O:16].[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7] |f:1.2,6.7.8|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
22.6 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Step Six
Name
Quantity
20.5 g
Type
reactant
Smiles
NC(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
mixed
DISSOLUTION
Type
DISSOLUTION
Details
dissolved at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=O.NC(=O)N.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.